molecular formula C23H25N3OS B11021504 N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11021504
M. Wt: 391.5 g/mol
InChI Key: USRBUHAJKDPLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom, and a thiazole ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative. The piperidine ring is often synthesized through the reaction of 1-benzylpiperidin-4-one with appropriate reagents. The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(1-benzylpiperidin-4-yl)-2-furamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a thiazole ring and a carboxamide group

Properties

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H25N3OS/c1-17-24-21(19-10-6-3-7-11-19)22(28-17)23(27)25-20-12-14-26(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3,(H,25,27)

InChI Key

USRBUHAJKDPLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.